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Beta-Amyloid (16-24)

Cat. No.: B1578764
M. Wt: 1067.3
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (16-24) is a defined proteolytic fragment of the full-length Amyloid-Beta (Aβ) peptide, encompassing the amino acid sequence KLVFFAEDV . This specific region constitutes the central hydrophobic cluster of Aβ and is critically involved in the initial molecular recognition and self-assembly events that lead to amyloid fibril formation . The core sequence "KLVFF" is known to form the structural core of amyloid fibrils and is instrumental for the peptide's propensity to aggregate into cross-β-sheet structures, which are a hallmark of Alzheimer's disease pathology . In research settings, this truncated peptide is an invaluable tool for elucidating the detailed mechanisms of Aβ aggregation kinetics. Its shorter length simplifies the system for structural studies using techniques like NMR spectroscopy and electron microscopy, allowing researchers to dissect the specific side-chain interactions that drive oligomerization and fibrillization . Furthermore, Beta-Amyloid (16-24) is widely used in high-throughput screens to identify and evaluate potential therapeutic compounds that can inhibit the aggregation process or disrupt pre-formed oligomers . Studying this fragment also provides insights into the formation of potentially toxic oligomeric species and ion channels, mechanisms that have been implicated in neuronal dysfunction . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Weight

1067.3

sequence

KLVFFAEDV

Origin of Product

United States

Structural Characterization of Beta Amyloid 16 24 and Its Aggregates

Conformational Dynamics of Monomeric Beta-Amyloid (16-24)

The monomeric form of the beta-amyloid (Aβ) peptide, including the specific fragment Aβ(16-24), is intrinsically disordered and lacks a stable secondary or tertiary structure in aqueous solutions. pnas.orgpnas.orgrsc.org Its conformational landscape is dynamic, primarily characterized by a mix of α-helical and random coil structures. pnas.orgacs.org

α-Helical and Random Coil Conformations

In aqueous environments, monomeric Aβ peptides predominantly exist as random coils with some transient α-helical and β-sheet components. pnas.org However, in membrane-mimicking environments, such as in the presence of ionic detergents, the Aβ monomer shows a preference for an α-helical structure. pnas.org Nuclear Magnetic Resonance (NMR) studies have identified that peptide segments including 16-24 show tendencies toward nonrandom structures. pnas.org Specifically, residues 20-24 can form a helical turn, and the broader 16-24 region exhibits several hydrophobic side-chain contacts. pnas.org The amino acid sequence of Aβ(16-23) has a notable preference for β-strand structure, yet it can adopt an α-helical conformation, a characteristic of what is known as a "discordant" α-helix. pnas.org

Computational simulations, such as molecular dynamics (MD), have further elucidated these dynamics. acs.orgnih.gov These studies show that the peptide can transition between α-helical and random coil states. acs.org For instance, simulations starting with an α-helical conformation of Aβ(13-26) show that the peptide begins to unfold and lose its helical structure over time in the absence of stabilizing ligands. pnas.org

Transition to β-Strand Structures

A critical event in the aggregation process is the conformational transition from α-helical or random coil structures to β-strand structures. pnas.orgnih.gov This transition is considered a key step preceding or occurring during the aggregation of Aβ. pnas.org Several factors can influence this conversion, including environmental conditions like temperature and pH, as well as the presence of certain ions or surfaces. nih.govresearchgate.net

Heating, for example, can induce a rapid and reversible transition from a coil to a β-strand conformation, a process that appears to be independent of peptide concentration and may occur within the monomer itself. researchgate.net Computational studies using umbrella sampling simulations on the Aβ(16-24) segment have identified coil-like structures stabilized by intra-chain hydrogen bonds as intermediates in the transition from α-helix to β-sheet. nih.gov Molecular dynamics simulations have also shown that the presence of glycine (B1666218) residues can induce a transition from an α-helix to a β-strand conformation in Aβ monomers in aqueous solution. pnas.org The transition from helical structures to β-sheet-rich aggregates often proceeds through random coil intermediates. acs.org This conformational shift is fundamental to the formation of amyloid fibrils, which are characterized by an extended β-sheet structure. pnas.org

Oligomerization and Protofibril Formation of Beta-Amyloid (16-24)

The transition to β-strand structures facilitates the self-assembly of Aβ(16-24) monomers into larger, soluble oligomers and protofibrils. This process is complex, involving various intermediate species and structural arrangements.

Intermediate Oligomeric Species Structures

The oligomerization of Aβ is a multistep process that begins with the formation of small, low-molecular-weight oligomers such as dimers and trimers, which then assemble into larger intermediates. nih.govnih.gov These oligomeric intermediates are often transient and structurally heterogeneous. nih.govmdpi.com

Studies on the Aβ(16-22) fragment, a core segment of Aβ(16-24), show a high propensity to form β-sheet aggregates. nih.gov Even dimers of this fragment can exhibit extensive β-sheet content. nih.gov For longer fragments like Aβ(16-35), simulations suggest that a bent, double-layered hairpin-like structure is more stable than a linear parallel β-sheet, with an intra-strand salt bridge between D23 and K28 stabilizing this "hook" structure. pnas.org Antiparallel β-sheet arrangements have been suggested as a common structural feature in Aβ oligomers based on Fourier transform infrared (FTIR) spectroscopy. nih.gov

Oligomer Size/TypeKey Structural FeaturesExperimental/Computational MethodReference
Aβ(16-22) DimersExtensive β-sheet contentDiscrete Molecular Dynamics (DMD) nih.gov
Aβ(16-35) OctamersBent double-layered hairpin-like structure (hook), stabilized by D23-K28 salt bridgeMolecular Dynamics (MD) pnas.org
Aβ42 GlobulomersAntiparallel β-strand arrangementSite-directed Spin Labeling & EPR nih.gov
Aβ(12-28) AggregatesSmall and/or twisted β-sheets, consistent with β-barrelInfrared Spectroscopy acs.org

β-Barrel-like Structures in Oligomers

Among the diverse oligomeric structures, the β-barrel conformation has been postulated as a potentially toxic species. nih.govacs.org A β-barrel is a large β-sheet that twists and coils to form a closed structure. google.com

Computational studies have consistently shown that Aβ fragments, including Aβ(16-22), can form β-barrel structures. nih.govacs.orgbiorxiv.org All-atom discrete molecular dynamics simulations have demonstrated that while smaller assemblies of Aβ(16-22) (fewer than six peptides) mainly form single-layer β-sheets, systems with six or more peptides can form β-barrel oligomers. nih.gov These β-barrel structures formed by Aβ(16-22) are often antiparallel. biorxiv.org

Fibrillar Architectures and Polymorphism of Beta-Amyloid (16-24)

Amyloid fibrils, the hallmark protein aggregates in various diseases, are characterized by a hierarchical structural organization. frontiersin.org They are composed of one or more protofilaments, which are long, filamentous assemblies with a continuous cross-β structure. frontiersin.org The polymorphism of amyloid fibrils, meaning the existence of multiple, distinct fibril structures from the same polypeptide chain, is a critical area of research as different polymorphs may exhibit varying levels of cytotoxicity and pathological consequences. nih.gov

Cross-β Spine Motif Formation

The fundamental and defining feature of amyloid fibrils is the cross-β structure. nih.govportlandpress.com This architecture consists of β-sheets that run parallel to the main fibril axis, with the individual β-strands oriented perpendicular to this axis. nih.gov This arrangement is confirmed by X-ray diffraction, which shows a characteristic reflection at approximately 4.7-4.8 Å, corresponding to the spacing between β-strands, and another at about 10 Å, representing the distance between β-sheets. nih.gov

The core of the amyloid fibril is often formed by a "cross-β spine," a motif where only a small segment of the polypeptide chain participates in the formation of the highly ordered β-sheet structure. nih.govnih.gov For the full-length Aβ peptide, residues within the central and C-terminal regions, including the 16-20 segment, are known to be involved in forming the cross-β core. nih.gov

Parallel and Antiparallel β-Sheet Arrangements

Within the cross-β framework, the β-strands can be arranged in two primary ways: parallel or antiparallel. In a parallel arrangement, all β-strands are oriented in the same direction. In contrast, an antiparallel arrangement involves adjacent β-strands running in opposite directions. ucla.edu

Studies on fragments of the Aβ peptide have revealed a preference for specific arrangements. For instance, simulations and experimental data for the Aβ(16-22) fragment, which is closely related to Aβ(16-24), indicate a strong tendency to form antiparallel β-sheets. pnas.orgacs.org Solid-state NMR studies have confirmed an antiparallel organization in fibrils formed by Aβ(16-22). ucla.eduacs.org This is in contrast to longer Aβ peptides like Aβ(10-35) and the full-length Aβ(1-40) and Aβ(1-42), which predominantly form parallel β-sheets in their fibrillar state. pnas.orgnih.govpnas.org The preference for an antiparallel organization in shorter fragments like Aβ(16-22) is thought to be influenced by factors such as sequence and hydrophobic interactions. pnas.org

It is important to note that the presence of both parallel and antiparallel arrangements has been observed in Aβ aggregates, with antiparallel structures often being associated with oligomeric intermediates, which are considered highly toxic species. nih.govnih.gov

Steric Zipper Formations within the Core Region

A key structural feature that stabilizes the cross-β spine is the "steric zipper." This motif consists of a pair of β-sheets that are tightly packed against each other, with the side chains of the amino acids from each sheet interdigitating in a complementary fashion, much like the teeth of a zipper. ucla.eduscispace.com This creates a dry, water-excluding interface that is energetically favorable and contributes significantly to the stability of the amyloid fibril. scispace.com

Steric zippers are formed by short, self-complementary peptide segments, typically 4-7 amino acids in length. nih.gov The Aβ(16-24) sequence contains segments that are prone to forming such structures. X-ray microcrystallography of short peptide segments from various amyloidogenic proteins has revealed the atomic details of these steric zippers. ucla.eduscispace.com The specific packing of the side chains within the steric zipper can vary, leading to different polymorphic forms of the fibril. nih.gov For example, studies on the Aβ(16-21) fragment have shown different steric zipper interfaces based on the conformation of specific residues like Lys16 and Phe20. ucla.edu

FeatureDescriptionKey Residues Involved (in Aβ and related fragments)
Cross-β Spine The fundamental structural core of the amyloid fibril, composed of stacked β-sheets. nih.govResidues ~16-20 and ~31-36 in full-length Aβ. nih.gov
β-Sheet Arrangement Can be parallel (strands in the same direction) or antiparallel (strands in opposite directions). ucla.eduAβ(16-22) favors antiparallel. pnas.orgacs.org Aβ(1-40)/Aβ(1-42) favor parallel. nih.govpnas.org
Steric Zipper A pair of tightly interdigitating β-sheets forming a dry, stable interface. ucla.eduscispace.comFormed by short, self-complementary sequences, such as those within Aβ(16-24). nih.govucla.edu

Influence of Environmental Factors on Fibril Morphology

The morphology of amyloid fibrils is not solely determined by the amino acid sequence but is also significantly influenced by the surrounding physicochemical environment. nih.govnih.gov Factors such as pH, temperature, ionic strength (salt concentration), and agitation can dramatically affect the kinetics of fibril formation and the resulting fibril morphology. nih.govresearchgate.netmdpi.com

For example, changes in pH and ionic strength can alter the charge and solvation of the peptide, thereby influencing both intra- and inter-molecular interactions that govern fibril assembly. mdpi.commdpi.com High salt concentrations and elevated temperatures have been shown to accelerate the nucleation of certain fibril types. nih.gov The presence of co-solutes and the level of agitation during incubation can also lead to the formation of structurally distinct amyloid fibril polymorphs. nih.govresearchgate.net This environmental sensitivity underscores the complexity of amyloid formation in vivo, where local variations in the cellular or extracellular environment could lead to the generation of different fibril strains with potentially different pathological consequences.

Environmental FactorInfluence on Fibril Morphology
pH Affects the charge state of amino acid residues, influencing electrostatic interactions and fibril structure. researchgate.netmdpi.com
Temperature Can accelerate aggregation kinetics and favor the formation of specific polymorphs. nih.govresearchgate.net
Ionic Strength Modulates electrostatic screening and can significantly impact nucleation rates and final fibril morphology. nih.govmdpi.com
Agitation Can promote fibril formation and influence the type of polymorph that is dominant. nih.govresearchgate.net

Biophysical and Biochemical Mechanisms of Beta Amyloid 16 24 Aggregation

Nucleation-Dependent Polymerization Kinetics

The self-assembly of Aβ(16-24) into amyloid fibrils follows a nucleation-dependent polymerization model. jst.go.jp This process is characterized by a sigmoidal aggregation curve, which can be divided into three distinct phases: a lag phase, an exponential growth or elongation phase, and a final plateau phase where the concentration of monomeric peptide reaches a steady state. nih.gov This kinetic profile is indicative of a process that requires the formation of an initial, thermodynamically unfavorable nucleus before rapid fibril growth can occur. nih.govfrontiersin.org

Primary Nucleation Processes

Primary nucleation is the initial and often rate-limiting step in which monomeric Aβ(16-24) peptides in a solution overcome a significant energy barrier to form a stable nucleus. frontiersin.orgmdpi.com This process begins with a conformational change in the monomeric peptide, which is largely unstructured in solution, to a more ordered, aggregation-prone state. nih.govrsc.org These aggregation-competent monomers then associate to form small, unstable oligomers. The nucleus is the smallest of these oligomeric species that is more likely to grow by the addition of further monomers than to dissociate. frontiersin.org The formation of this nucleus is a thermodynamically unfavorable event, which explains the characteristic lag phase observed in aggregation kinetics. nih.gov The concentration of the monomeric peptide is a critical determinant of the length of this lag phase; higher concentrations lead to shorter lag times as the probability of intermolecular interactions increases. nih.gov

Elongation Phase Dynamics

Once a stable nucleus is formed, the elongation phase begins. During this phase, the nucleus acts as a template, and monomeric peptides rapidly add to its ends, leading to the exponential growth of amyloid fibrils. jst.go.jpmdpi.com This process is significantly faster than primary nucleation because the existing fibril end provides a pre-formed structural template for the incoming monomers to dock and lock into place. acs.org The rate of fibril elongation is directly proportional to the concentration of the remaining free monomers in the solution. acs.org The central hydrophobic core (residues 16-20) plays a crucial role in this process, mediating the specific interactions that drive the self-assembly. acs.org Molecular dynamics simulations have highlighted the importance of hydrophobic and aromatic interactions in the stabilization of the growing fibril structure. tandfonline.com

Secondary Nucleation and Fibril Fragmentation

Fibril fragmentation is another important secondary process where existing fibrils break into smaller pieces, thereby creating new fibril ends that can act as seeds for further elongation. pnas.org Mechanical agitation can enhance fibril fragmentation, leading to a more rapid conversion of monomers into fibrils. pnas.org Both secondary nucleation and fibril fragmentation contribute to an auto-catalytic cycle that amplifies the aggregation process, leading to the characteristic exponential increase in fibril mass during the growth phase. pnas.orgbmbreports.org

Thermodynamics of Beta-Amyloid (16-24) Self-Assembly

The self-assembly of Aβ(16-24) is a thermodynamically driven process, governed by the principles of protein folding and misfolding. The transition from soluble monomers to insoluble amyloid fibrils involves a complex interplay of enthalpic and entropic contributions.

Energy Landscapes of Aggregation

The process of protein folding and aggregation can be visualized using an energy landscape model. nih.gov For a typical globular protein, the energy landscape is funnel-shaped, guiding the protein towards its single, stable native state at the global energy minimum. nih.gov However, for amyloidogenic peptides like Aβ(16-24), the energy landscape is more complex and can be described as rugged, with multiple local energy minima representing various metastable oligomeric states. rsc.orgpnas.org

The aggregation process involves the transition of the peptide from its initially disordered state to these intermediate states and finally to the highly stable, low-energy state of the amyloid fibril. nih.gov The amyloid fibril represents a deep thermodynamic minimum, making it a very stable structure once formed. frontiersin.org However, the pathway to this state is fraught with kinetic traps, corresponding to the metastable oligomeric intermediates that can be long-lived and are often considered the most cytotoxic species. pnas.org The initial formation of a nucleus represents the highest energy barrier on this landscape. frontiersin.org

Driving Forces of Conformational Change and Assembly

Several key driving forces contribute to the conformational changes and self-assembly of Aβ(16-24). The primary driving force for the aggregation of Aβ peptides is the hydrophobic effect. acs.orgpnas.org The central hydrophobic core (KLVFF) is critical in this regard. tandfonline.com The burial of these hydrophobic residues away from the aqueous solvent in the core of the fibril is a thermodynamically favorable process.

In addition to hydrophobic interactions, hydrogen bonding plays a crucial role in stabilizing the characteristic cross-β-sheet structure of the amyloid fibril. nih.govnih.gov In this structure, the peptide backbones of adjacent strands are linked by a network of hydrogen bonds running parallel to the fibril axis. nih.gov Electrostatic interactions, including the formation of salt bridges, also contribute to the stability of the fibril structure. tandfonline.com The conformational flexibility of the peptide allows it to adopt the β-sheet structure necessary for aggregation. pnas.org The transition from a random coil or α-helical conformation to a β-sheet is a key event that initiates the aggregation cascade. nih.gov

Interactive Data Table: Key Factors in Aβ(16-24) Aggregation

FactorRole in AggregationBiophysical/Biochemical Mechanism
Monomer Concentration Influences lag time and overall rateHigher concentration increases the probability of intermolecular collisions, facilitating primary nucleation. nih.gov
Hydrophobic Core (KLVFF) Critical for self-assembly and stabilizationMediates hydrophobic interactions, driving the burial of nonpolar residues away from water. acs.orgtandfonline.com
Secondary Nucleation Accelerates aggregationFibril surfaces catalyze the formation of new nuclei, increasing the number of growing ends. pnas.org
Fibril Fragmentation Amplifies aggregationCreates new fibril ends for elongation, acting as seeds for further growth. pnas.org
Hydrogen Bonding Stabilizes fibril structureForms the characteristic cross-β-sheet architecture of amyloid fibrils. nih.govnih.gov
Energy Landscape Dictates aggregation pathwayA rugged landscape with multiple minima allows for the formation of metastable, potentially toxic oligomers en route to the stable fibril state. rsc.orgpnas.org

Role of Specific Residues within Beta-Amyloid (16-24) in Aggregation Propensity

The aggregation of the Beta-Amyloid (Aβ) peptide is a critical event in the pathogenesis of Alzheimer's disease. The segment spanning residues 16-24, with the sequence Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val (KLVFFAEDV), plays a significant role in the self-assembly process. This region contains a central hydrophobic core and key charged residues that are instrumental in driving the peptide's aggregation.

Hydrophobic Interactions within the Central Core

The central core of the Aβ(16-24) fragment, encompassing the amino acid sequence Leu-Val-Phe-Phe-Ala (LVFFA), is recognized as a key region for initiating Aβ aggregation. nih.gov This hydrophobic stretch is highly prone to self-association as it seeks to minimize contact with the aqueous environment. The hydrophobic side chains of these residues are thought to be a primary driving force for the formation of β-sheets, a hallmark of amyloid fibrils. acs.orgnih.gov Molecular dynamics simulations have indicated that these hydrophobic cores are critical for the formation of β-sheets in amyloid fibrils. acs.orgnih.gov

The aggregation process is believed to proceed through a nucleation-dependent pathway, where monomeric Aβ peptides self-associate to form a nucleus. frontiersin.org The hydrophobic core of Aβ(16-24) is central to this nucleation. Studies on fragments like Aβ(16-22) have shown that they can form antiparallel β-barrel-like structures, highlighting the importance of these hydrophobic interactions in the initial stages of oligomerization. biorxiv.orgpnas.org The dynamic nature of these hydrophobic regions, with motions persisting even at low temperatures, suggests a significant flexibility that may facilitate the conformational changes required for aggregation. nih.gov

Residue PositionAmino AcidRole in Hydrophobic Core
17Leucine (Leu)Contributes to the hydrophobic nature of the core, promoting aggregation.
18Valine (Val)A hydrophobic residue that participates in the formation of β-sheets.
19Phenylalanine (Phe)Aromatic and hydrophobic, crucial for π-π stacking interactions.
20Phenylalanine (Phe)Aromatic and hydrophobic, also involved in π-π stacking.
21Alanine (Ala)A small hydrophobic residue that facilitates close packing within the aggregate.

Influence of Lysine (B10760008) and Phenylalanine Residues

Specific amino acids within the Aβ(16-24) sequence have been identified as having a disproportionately large impact on its aggregation propensity. Notably, Lysine at position 16 and the two Phenylalanine residues at positions 19 and 20 are of particular importance.

Lysine-16 (K16):

Lysine at position 16 is a positively charged amino acid that plays a multifaceted role in Aβ aggregation. researchgate.net It is involved in both electrostatic and hydrophobic interactions that are crucial for the self-assembly process. researchgate.netnih.gov Studies involving the substitution of Lysine-16 with Alanine have demonstrated a significant impact on the aggregation and toxicity of the Aβ peptide. nih.gov While substitution in Aβ40 had a moderate effect on assembly, it dramatically reduced toxicity. nih.gov

Post-translational modifications of Lysine-16, such as glycation and acetylation, have been shown to significantly affect aggregation. mdpi.comacs.orgnih.gov Acetylation of Lysine-16, for instance, has been found to disrupt the formation of amyloid fibrils, leading to the formation of amorphous aggregates instead. acs.orgnih.gov This is thought to be due to an increase in the hydrophobicity of the K16-A21 region. acs.org

Phenylalanine-19 (F19) and Phenylalanine-20 (F20):

The two adjacent Phenylalanine residues at positions 19 and 20 are critical for the aggregation of Aβ peptides. nih.govjst.go.jp Their aromatic side chains are capable of engaging in π-π stacking interactions, which are a significant stabilizing force in the formation of amyloid fibrils. jst.go.jpmdpi.compnas.org The importance of these aromatic interactions has been demonstrated through substitution studies. Replacing Phenylalanine with Leucine, an amino acid with similar hydrophobicity but lacking the aromatic ring, significantly alters the aggregation kinetics. nih.govacs.org Specifically, substituting F19 with Leucine slows down aggregation, suggesting that the aromatic side-chain of F19 is important for the nucleation of the aggregation process. nih.govacs.org Conversely, substituting F20 with Leucine can accelerate aggregation. nih.govacs.org

The essential role of the aromaticity of these Phenylalanine residues was further highlighted by substituting them with cyclohexylalanine (Cha), which is sterically similar but lacks π-electrons. jst.go.jp These substitutions significantly inhibited fibril formation, underscoring the pivotal role of aromatic interactions in Aβ aggregation. jst.go.jp

Residue PositionAmino AcidKey Interactions and Effects on Aggregation
16Lysine (Lys)Involved in electrostatic and hydrophobic interactions; substitution or modification significantly alters aggregation and toxicity. researchgate.netnih.govacs.org
19Phenylalanine (Phe)Aromatic side chain participates in crucial π-π stacking interactions, promoting nucleation of aggregation. nih.govjst.go.jpacs.org
20Phenylalanine (Phe)Aromatic side chain also involved in π-π stacking, contributing to fibril stability. nih.govjst.go.jpacs.org

Computational and Theoretical Studies of Beta Amyloid 16 24

Molecular Dynamics Simulations of Beta-Amyloid (16-24) Aggregation

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of Aβ(16-24), MD simulations have been instrumental in exploring the dynamics of its aggregation process, from early oligomerization to the formation of larger fibrillar structures. nih.govjst.go.jp

All-Atom and Coarse-Grained Models

Computational studies of Aβ(16-24) aggregation employ both all-atom (AA) and coarse-grained (CG) models, each offering a different balance between computational cost and level of detail.

All-Atom (AA) Models: In AA simulations, every atom of the peptide and the surrounding solvent (typically water) is explicitly represented. mdpi.com This high level of detail allows for the precise study of interatomic interactions, such as hydrogen bonds and salt bridges, which are crucial for the stability of Aβ aggregates. nih.gov For instance, all-atom MD simulations have been used to investigate the aggregation of 100 Aβ(16-22) peptides at an air-water interface, revealing the mechanism of aggregation at a hydrophobic-hydrophilic interface. nih.govjst.go.jp These simulations show that the amphiphilic nature of the peptide, with its hydrophilic (Lys16, Glu22) and hydrophobic (Leu17, Val18, Phe19, Phe20, Ala21) residues, drives it to the interface, thereby increasing its local concentration and promoting aggregation. jst.go.jp

Coarse-Grained (CG) Models: To overcome the computational expense of AA models and simulate larger systems over longer timescales, CG models are employed. nih.gov In these models, groups of atoms (e.g., an entire amino acid side chain) are represented as single "beads." nih.gov This simplification reduces the number of particles in the system, allowing for the simulation of larger oligomers and longer aggregation times. nih.govpnas.org For example, a CG model was used to study the influence of heparin on Aβ(16-22) aggregation, demonstrating that heparin promotes the formation of beta-sheet-rich domains within the peptide oligomers. rsc.org The MARTINI force field, a popular CG model, has been used to examine membrane-induced aggregation of the Aβ(16-22) fragment. nih.gov

Model TypeAdvantagesDisadvantagesTypical Application for Aβ(16-24)
All-Atom (AA) High level of detail, accurate representation of specific interactions (e.g., hydrogen bonds, salt bridges). mdpi.comComputationally expensive, limited to smaller systems and shorter timescales. tandfonline.comInvestigating the initial dimerization and the role of specific residues in aggregation. mdpi.comjst.go.jp
Coarse-Grained (CG) Computationally efficient, allows for simulation of larger systems and longer timescales. nih.govReduced level of detail, may not accurately capture specific atomic interactions.Studying the formation of large oligomers and the overall morphology of aggregates. rsc.org

Sampling Enhanced Simulations

To explore the vast conformational landscape of Aβ(16-24) aggregation, which involves surmounting high energy barriers, enhanced sampling techniques are often necessary. nih.gov

Replica Exchange Molecular Dynamics (REMD): REMD, also known as parallel tempering, is a method that enhances conformational sampling by simulating multiple copies (replicas) of the system at different temperatures. nih.gov Periodically, the temperatures of adjacent replicas are swapped, allowing low-temperature replicas to overcome energy barriers by "borrowing" thermal energy from high-temperature replicas. mdpi.com This technique has been successfully applied to study the dimerization of Aβ peptides and the thermodynamics of monomer deposition onto pre-formed fibrils. nih.govfrontiersin.org

Metadynamics: Metadynamics is another enhanced sampling technique that accelerates the exploration of the free energy landscape by adding a history-dependent bias potential to the system. nih.govresearchgate.net This bias potential discourages the system from revisiting previously explored conformations and pushes it to explore new regions of the conformational space. Metadynamics has been used to investigate the conformational changes of Aβ peptides and to identify the most stable intermediate states during aggregation. nih.govresearchgate.net

In Silico Prediction of Conformational Transitions

A key event in Aβ aggregation is the conformational transition of the peptide from a soluble, often random coil or α-helical state, to an aggregation-prone β-sheet structure. nih.govnih.gov Computational methods are crucial for predicting and understanding these transitions. Umbrella sampling simulations have been employed to study the transition between α-helical and β-sheet conformations of the Aβ(16-24) segment, identifying coil-like structures as intermediates stabilized by intra-chain hydrogen bonds. nih.govfrontiersin.org Studies have shown that mutations within this region, such as the Arctic (E22G) mutation, can significantly alter the conformational landscape and increase the propensity for β-sheet formation. acs.org

Computational Modeling of Beta-Amyloid (16-24) Oligomer Structures

While experimental characterization of the transient and heterogeneous oligomers of Aβ is challenging, computational modeling provides valuable insights into their structure. frontiersin.org Simulations have shown that Aβ(16-22) fragments can form antiparallel, β-barrel-like structures. biorxiv.org These models suggest that the oligomers are stabilized by intermolecular hydrogen bonds and hydrophobic interactions. frontiersin.orgacs.org Discrete molecular dynamics simulations have been used to study the oligomerization of Aβ peptides, revealing differences in the oligomer size distributions between different Aβ alloforms.

Analysis of Inter-Peptide Interactions through Computational Methods

Understanding the forces that drive the association of Aβ(16-24) peptides is fundamental to understanding aggregation. Computational methods allow for a detailed analysis of these inter-peptide interactions. Studies have shown that the aggregation of Aβ(16-22) is primarily driven by electrostatic attraction between the charged residues Lys16 and Glu22. mdpi.com The hydrophobic core (residues 17-21) also plays a crucial role in stabilizing the aggregates through hydrophobic interactions. nih.gov Molecular dynamics simulations can quantify the contact probabilities between different residues, highlighting the key interactions that stabilize the oligomeric structures. plos.org For example, analysis of inter-peptide contact frequencies has revealed the formation of inter-peptide β-sheets as a primary driving force for aggregation. nih.gov

Interaction TypeKey Residues in Aβ(16-24)Role in Aggregation
Electrostatic Lys16 (+), Glu22 (-)Initial attraction and formation of salt bridges. mdpi.com
Hydrophobic Leu17, Val18, Phe19, Phe20, Ala21Core stability of the aggregate. nih.gov
Hydrogen Bonds Backbone atomsFormation and stabilization of β-sheets. nih.govfrontiersin.org

Machine Learning Applications in Beta-Amyloid (16-24) Research

Machine learning (ML) is increasingly being applied to Aβ research to analyze complex datasets and make predictions. nih.govbiorxiv.org ML models can be trained on data from simulations or experiments to predict the amyloidogenic propensity of peptide sequences. biorxiv.org For instance, ML algorithms have been used to develop predictors for amyloid status based on various data types. nih.gov In the context of computational studies, ML can be integrated with enhanced sampling methods to improve their efficiency. frontiersin.org For example, deep learning algorithms have been developed to boost the evaluation of the partition function and enhance sampling towards a target state. frontiersin.org While much of the ML research has focused on the full-length Aβ peptide and clinical data, the principles can be applied to study the aggregation propensity of fragments like Aβ(16-24) and to analyze the vast amount of data generated by molecular dynamics simulations. nih.govnih.govfrontiersin.orgeisai.comnih.govaginganddisease.org

Interactions of Beta Amyloid 16 24 Aggregates with Cellular Components

Mechanistic Insights into Membrane Interactions

The interaction of Aβ aggregates with the neuronal cell membrane is considered a key event in amyloid pathology. The Aβ(16-24) region, by virtue of its hydrophobic and aggregation-prone nature, plays a pivotal role in mediating these disruptive interactions.

Lipid Bilayer Association and Insertion

Aggregates of Aβ peptides can associate with and insert into lipid bilayers, altering membrane integrity. The process is significantly influenced by the hydrophobic segment spanning residues 17-21, which is part of the Aβ(16-24) fragment. Studies on various Aβ fragments consistently highlight the importance of this region in membrane disruption.

The initial interaction is often electrostatic, between positively charged residues on the peptide and negatively charged lipid headgroups, such as those of gangliosides, which can draw the peptide to the membrane surface. mdpi.comacs.org Following this association, the hydrophobic core, including the KLVFF motif within Aβ(16-24), facilitates the peptide's insertion into the nonpolar, hydrophobic core of the lipid bilayer. nih.gov This insertion can cause significant perturbations, including membrane thinning and displacement of membrane components like cholesterol. For instance, studies using the Aβ(25-35) fragment, which shares hydrophobic characteristics with the C-terminal portion of the Aβ(16-24) region, have shown it can displace cholesterol from the bilayer.

The conformation of Aβ changes upon interacting with lipids, with an increase in β-sheet content that promotes further aggregation on or within the membrane. nih.gov This membrane-catalyzed aggregation suggests that the lipid bilayer is not a passive target but an active participant in fostering the assembly of toxic peptide structures. mdpi.com

Table 1: Research Findings on Aβ Fragment Interactions with Lipid Bilayers
Aβ Fragment StudiedKey Interacting Sequence/RegionObserved Interaction with Model MembranesReference
Aβ(1-42)Hydrophobic C-terminusInserts into membranes, dependent on cholesterol and ganglioside content. mdpi.com
Aβ(25-35)Hydrophobic regionInserts into the bilayer close to the aqueous interface, displacing cholesterol.
Full-length AβCentral Hydrophobic Core (16-20)Interaction leads to membrane thinning and increased β-sheet content. nih.gov
Aβ oligomersNot specifiedExert a detergent-like effect, causing widespread lipid extraction and membrane rupture.

Pore Formation Mechanisms

A primary mechanism of Aβ-induced cytotoxicity is the formation of ion-permeable pores or channels in the cell membrane, which disrupts cellular ion homeostasis. mdpi.comnih.gov This process is critically dependent on the oligomerization of Aβ peptides into specific, often annular or barrel-shaped, structures within the lipid bilayer. mdpi.com

The Aβ(16-24) fragment is central to this mechanism. The inherent propensity of the KLVFF sequence to form β-strands drives the assembly of monomers into β-sheet-rich oligomers. These oligomers can then arrange themselves into transmembrane β-barrels that form a hydrophilic pore. nih.gov Computational and experimental studies suggest that these channels are heterogeneous, potentially comprising 16 to 24 peptide strands lining the pore. nih.govacs.org The formation of these pores is a multi-step process that often involves an initial interaction with membrane lipids like gangliosides and cholesterol, which act as a platform for peptide insertion and subsequent oligomerization into a pore structure. mdpi.com

Interaction with Metal Ions

Dyshomeostasis of metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺), is strongly implicated in Alzheimer's disease pathology, as these ions can modulate Aβ aggregation. nih.govacs.org

Influence of Metal Ions on Aggregation Pathways

Although Aβ(16-24) does not directly bind metal ions with high affinity, the interaction of metals with the full-length peptide profoundly influences the aggregation process, thereby indirectly affecting the behavior of the 16-24 region. Metal ion binding to the N-terminal region of Aβ can induce a conformational change, causing the peptide to fold and become less prone to forming ordered amyloid fibrils. nih.govacs.org

Interplay with Other Protein Systems

The pathology of neurodegenerative diseases is complex, often involving the interaction and co-aggregation of multiple amyloidogenic proteins. Aβ aggregates can interact with other protein systems, notably tau and α-synuclein, leading to synergistic toxicity and accelerated pathology. nih.gov

The central hydrophobic core (residues 16-20) within the Aβ(16-24) fragment is a key mediator of these pathological protein-protein interactions. This "sticky" hydrophobic patch, critical for Aβ's own self-assembly into β-sheets, can cross-seed the aggregation of other proteins that contain aggregation-prone sequences.

For example, Aβ has been shown to promote the aggregation of α-synuclein, the primary component of Lewy bodies in Parkinson's disease. mdpi.compnas.org Studies suggest this interaction may be mediated by the C-terminus of Aβ, a region that includes the hydrophobic segment starting at residue 17. nih.gov Similarly, a significant body of evidence points to a toxic cross-talk between Aβ and the tau protein. mdpi.com Aβ aggregates can trigger the hyperphosphorylation and subsequent aggregation of tau into the neurofibrillary tangles characteristic of Alzheimer's disease. This cross-seeding mechanism likely involves the Aβ(16-24) region interacting with β-strand-prone sequences within the tau protein, thereby initiating a cascade of misfolding. mdpi.com

Table 3: Interactions of Beta-Amyloid with Other Protein Systems
Interacting ProteinProposed Aβ Interacting RegionPathological Consequence of InteractionReference
TauCentral Hydrophobic Core (implicated)Aβ aggregates can induce hyperphosphorylation and aggregation of tau into neurofibrillary tangles. mdpi.commdpi.com
α-SynucleinC-terminal region (including hydrophobic core)Aβ can trigger and accelerate the aggregation of α-synuclein, and the two proteins can co-aggregate. nih.govmdpi.compnas.org
Prion Protein (PrPᶜ)N-terminal regionPrPᶜ can act as a cell-surface receptor for Aβ oligomers, mediating synaptic dysfunction. nih.gov

Cross-Amyloid Interactions (e.g., with IAPP)

Modulation of Cellular Organelle Function

The toxic effects of Beta-Amyloid (Aβ) aggregates are not confined to extracellular spaces. These aggregates can interact with and disrupt the function of critical cellular organelles, leading to widespread cellular dysfunction and eventual cell death. The mitochondria and the endoplasmic reticulum are two key organelles that are particularly vulnerable to Aβ-induced stress.

A growing body of evidence suggests that mitochondrial dysfunction is an early and central event in the pathogenesis of Alzheimer's disease, and Aβ peptides play a significant role in this process. plos.orgacs.orgpnas.org Aβ can induce mitochondrial dysfunction through a variety of mechanisms, leading to energy failure, increased oxidative stress, and the initiation of apoptotic pathways. plos.orgmdpi.com

One of the primary ways Aβ impairs mitochondrial function is by disrupting the electron transport chain (ETC). acs.org This interference can lead to a decrease in the activity of key enzyme complexes, such as cytochrome c oxidase (Complex IV), resulting in reduced ATP production and an increase in the generation of reactive oxygen species (ROS). acs.org Aβ has also been shown to interact with mitochondrial proteins. plos.orgpnas.org For example, Aβ can bind to Aβ-binding alcohol dehydrogenase (ABAD) within the mitochondrial matrix, leading to further ROS production and mitochondrial stress. plos.org

Furthermore, Aβ oligomers can form pores in the mitochondrial membranes, leading to increased permeability and the dissipation of the mitochondrial membrane potential. nih.govmdpi.com This can trigger the opening of the mitochondrial permeability transition pore (mPTP), a critical event that can lead to mitochondrial swelling, rupture, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govnih.gov Aβ also affects mitochondrial dynamics, leading to an imbalance between fission and fusion processes, resulting in a fragmented mitochondrial network. mdpi.com

The table below summarizes the key mechanisms of Aβ-induced mitochondrial dysfunction.

MechanismConsequenceReference
Disruption of Electron Transport Chain Decreased ATP production, increased ROS generation. acs.org
Interaction with Mitochondrial Proteins (e.g., ABAD) Increased oxidative stress, enzyme inhibition. plos.org
Membrane Permeabilization and Pore Formation Dissipation of membrane potential, opening of mPTP. nih.govmdpi.com
Altered Mitochondrial Dynamics Increased mitochondrial fragmentation. mdpi.com

The endoplasmic reticulum (ER) is a crucial organelle for protein synthesis, folding, and calcium homeostasis. The accumulation of misfolded proteins, such as Aβ, can disrupt ER function, leading to a state known as ER stress. nih.govbiorxiv.org In response to ER stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). While initially a protective mechanism aimed at restoring ER homeostasis, prolonged UPR activation can trigger apoptosis. frontiersin.org

Aβ oligomers are known to induce ER stress in neuronal cells. One of the proposed mechanisms involves the disruption of ER calcium homeostasis. Aβ can cause the release of calcium from the ER, leading to cytosolic calcium overload and subsequent activation of stress pathways. This disruption in calcium signaling is a key mediator of Aβ-induced ER stress.

The UPR is mediated by three main sensor proteins located in the ER membrane: PERK, IRE1α, and ATF6. nih.gov Studies have shown that Aβ can activate specific branches of the UPR. For instance, Aβ treatment in neuronal cells leads to the phosphorylation of PERK and its downstream target eIF2α. frontiersin.org This pathway, while initially protective, can lead to the expression of the pro-apoptotic factor CHOP if ER stress is sustained. Aβ has also been shown to induce the cleavage of ATF6. frontiersin.org While the IRE1α pathway can also be activated, some studies suggest that the PERK pathway is preferentially induced by Aβ in the early stages of ER stress. frontiersin.org The accumulation of Aβ can also lead to increased expression of the ER chaperone GRP78/BiP, a hallmark of ER stress.

The table below outlines the key ER stress pathways modulated by Aβ.

UPR PathwayKey MoleculesConsequence of Activation by AβReference
PERK Pathway PERK, p-eIF2α, CHOPInitially protective, but prolonged activation leads to apoptosis. frontiersin.org
IRE1α Pathway IRE1α, XBP1Can lead to the upregulation of chaperones and ER-associated degradation components. frontiersin.org
ATF6 Pathway ATF6Cleavage of ATF6 leads to the transcription of UPR target genes. frontiersin.org
General ER Stress GRP78/BiPIncreased expression is a marker of ER stress and the UPR.

Mechanisms of Beta Amyloid 16 24 Associated Cellular Perturbations

Molecular Basis of Synaptic Dysfunction

The peptide fragment Beta-Amyloid (16-24) is implicated in the synaptic dysfunction characteristic of early Alzheimer's disease. Its presence disrupts the intricate molecular machinery governing communication between neurons, leading to impaired neurotransmission and eventual synapse loss.

Interference with Neurotransmitter Release and Receptor Function

Beta-Amyloid (Aβ) peptides, including the (16-24) fragment, are known to interfere with synaptic function. frontiersin.org While lower, physiological concentrations of Aβ may play a role in regulating synaptic plasticity, abnormally high concentrations are neurotoxic. frontiersin.orgmdpi.com Aβ oligomers can disrupt synaptic plasticity and mediate synaptic toxicity through various mechanisms. nih.gov

One key mechanism involves the disruption of neurotransmitter release from the presynaptic terminal. frontiersin.orgfrontiersin.org Aβ can interact with essential presynaptic proteins that control the machinery of neurotransmitter release. frontiersin.org This interference can affect the phosphorylation of proteins in the SNARE complex, which is critical for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. frontiersin.org

Furthermore, Aβ peptides impact the function of postsynaptic receptors, particularly glutamate (B1630785) receptors like NMDA and AMPA receptors, which are crucial for synaptic plasticity. nih.gov Aβ can directly or indirectly act on these receptors, leading to their dysfunction. nih.gov For instance, Aβ oligomers can trigger the internalization or removal of NMDA and AMPA receptors from the synapse, reducing the neuron's ability to receive signals. nih.govfrontiersin.org This leads to an impairment of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, and an enhancement of long-term depression (LTD), which can lead to synapse weakening. nih.govnih.gov The interaction with NMDA receptors is particularly detrimental, as it can lead to excessive calcium influx and excitotoxicity. nih.govmdpi.com

The table below summarizes the key research findings on the interference of Beta-Amyloid with neurotransmitter systems.

Neurotransmitter System Effect of Beta-Amyloid (Aβ) Key Molecular Interactions Functional Consequence
Glutamatergic Disrupts NMDA and AMPA receptor function. nih.govAβ oligomers induce internalization of NMDA and AMPA receptors. nih.govImpaired LTP, enhanced LTD, synaptic depression. nih.govnih.gov
Cholinergic Modulates acetylcholine (B1216132) release in a concentration-dependent manner. frontiersin.orgBinds to α7-nicotinic acetylcholine receptors (α7-nAChRs). frontiersin.orgDysregulation of cholinergic control over other neurotransmitter release. frontiersin.org
GABAergic Affects the release of GABA. frontiersin.orgIndirectly through modulation of cholinergic systems. frontiersin.orgAltered inhibitory neurotransmission.
Dopaminergic Influences dopamine (B1211576) release. frontiersin.orgIndirectly through modulation of cholinergic systems. frontiersin.orgDysregulated dopaminergic signaling.

Synapse Loss Mechanisms

The persistent disruption of synaptic function by Beta-Amyloid (16-24) ultimately culminates in the physical loss of synapses, a pathological hallmark that strongly correlates with cognitive decline in Alzheimer's disease. frontiersin.orgmdpi.com The mechanisms driving this synapse loss are multifaceted and involve both presynaptic and postsynaptic compartments.

A key factor in synapse loss is the Aβ-induced dysregulation of glutamate homeostasis. nih.gov By impairing the uptake of glutamate from the synaptic cleft by astrocytes, Aβ oligomers lead to an accumulation of this excitatory neurotransmitter. nih.gov This excess glutamate can spill over to extrasynaptic sites, leading to the overactivation of extrasynaptic NMDA receptors, a process linked to excitotoxicity and synaptic elimination. nih.gov

Furthermore, the application of oligomeric Aβ has been shown to cause a reduction in the number of dendritic spines, the postsynaptic structures that receive excitatory inputs. nih.gov This loss of spines is a direct anatomical correlate of synapse loss. The mechanisms underlying this are thought to involve the disruption of cytoskeletal proteins within the spine and the activation of signaling pathways that promote synaptic retraction.

The table below outlines the primary mechanisms implicated in Beta-Amyloid-induced synapse loss.

Mechanism Description Key Molecular Players
Glutamate Excitotoxicity Excess extracellular glutamate overstimulates receptors, leading to neuronal damage and synapse elimination. nih.govNMDA receptors, AMPA receptors, Glutamate transporters (EAAT1, EAAT2). nih.gov
Dendritic Spine Loss Aβ oligomers induce the shrinkage and disappearance of dendritic spines. nih.govCytoskeletal proteins (e.g., actin), PSD-95. frontiersin.org
Impaired Synaptic Plasticity Chronic depression of LTP and enhancement of LTD weakens synapses to the point of elimination. nih.govnih.govCaMKII, Calcineurin. nih.gov
Neuroinflammation Aβ-activated microglia and astrocytes release pro-inflammatory cytokines that can be toxic to synapses. nih.govmdpi.comTNF-α, IL-1β. mdpi.com

Intracellular Calcium Homeostasis Dysregulation

A central aspect of Beta-Amyloid (16-24)'s toxicity is its ability to disrupt the tightly regulated balance of intracellular calcium (Ca2+). nih.gov Dysregulation of calcium signaling is an early event in the pathogenesis of Alzheimer's disease and is believed to be a critical mediator of Aβ-induced neurodegeneration. mdpi.com

Aβ(16-24)-Induced Calcium Influx Pathways

Beta-Amyloid peptides can trigger an influx of calcium into neurons through several distinct pathways. mdpi.com One proposed mechanism is the formation of calcium-permeable pores or channels in the neuronal membrane by Aβ oligomers. nih.govnih.gov These pores can allow for an unregulated entry of extracellular calcium into the cytoplasm. mdpi.com

Additionally, Aβ oligomers can directly or indirectly activate various endogenous calcium channels on the cell surface. mdpi.com This includes the potentiation of NMDA receptor activity, which, as mentioned earlier, are highly permeable to calcium. nih.govmdpi.com Aβ has also been shown to interact with and modulate the function of other channels such as L-type voltage-gated calcium channels (L-VGCCs) and transient receptor potential (TRP) channels. mdpi.comfrontiersin.org

Furthermore, Aβ can induce calcium release from intracellular stores, primarily the endoplasmic reticulum (ER). mdpi.comfrontiersin.org This can occur through the activation of inositol (B14025) trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RyRs) located on the ER membrane. frontiersin.org Depletion of ER calcium stores can, in turn, trigger store-operated calcium entry (SOCE), a process that leads to a sustained influx of extracellular calcium. frontiersin.org

The following table details the various pathways through which Beta-Amyloid can induce calcium influx.

Pathway Mechanism Key Proteins/Channels
Pore Formation Aβ oligomers self-assemble in the membrane to form Ca2+-permeable pores. nih.govnih.govBeta-Amyloid oligomers.
NMDA Receptor Activation Aβ enhances the activity of NMDA receptors, increasing Ca2+ influx. nih.govmdpi.comNMDA receptors.
Voltage-Gated Calcium Channels Aβ modulates the function of L-type VGCCs, promoting Ca2+ entry. mdpi.comL-type VGCCs.
Endoplasmic Reticulum Release Aβ triggers Ca2+ release from the ER. mdpi.comfrontiersin.orgIP3Rs, RyRs. frontiersin.org
Store-Operated Calcium Entry (SOCE) Depletion of ER Ca2+ stores activates Ca2+ influx across the plasma membrane. frontiersin.orgSTIM, Orai1, TRPC1. frontiersin.orgbiomolther.org

Induction of Oxidative Stress Responses

The presence of Beta-Amyloid (16-24) is strongly associated with the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. anr.frmdpi.comnih.gov This oxidative stress is considered a key contributor to the neuronal damage seen in Alzheimer's disease. imrpress.comfrontiersin.org

Reactive Oxygen Species Generation Mechanisms

The generation of ROS in the presence of Beta-Amyloid is a complex process involving multiple mechanisms. One significant source of ROS is the interaction of Aβ with redox-active metal ions, such as copper (Cu) and iron (Fe). anr.frfrontiersin.org Aβ can bind these metals and facilitate redox reactions that produce highly reactive hydroxyl radicals. dovepress.com

Mitochondria are also a major site of Aβ-induced ROS production. mdpi.com Aβ can accumulate in mitochondria and interfere with the electron transport chain, leading to the leakage of electrons and the formation of superoxide (B77818) anions. mdpi.com Furthermore, Aβ can inhibit the activity of key antioxidant enzymes, such as superoxide dismutase (SOD), further exacerbating the oxidative imbalance. mdpi.com

Another mechanism involves the activation of NADPH oxidase in microglia and astrocytes by Aβ, leading to the production of superoxide radicals as part of the neuroinflammatory response. anr.fr The lipid peroxidation of cell membranes, induced by initial ROS, can also create a self-perpetuating cycle of oxidative damage. dovepress.com

The table below summarizes the primary mechanisms of ROS generation induced by Beta-Amyloid.

Mechanism Description Key Components
Metal-Catalyzed Oxidation Aβ binds to redox-active metals, catalyzing the formation of ROS. anr.frfrontiersin.orgCopper (Cu), Iron (Fe), Tyrosine-10 residue of Aβ. frontiersin.org
Mitochondrial Dysfunction Aβ impairs the mitochondrial electron transport chain, leading to ROS leakage. mdpi.comMitochondrial Complex I and IV, Aβ-binding alcohol dehydrogenase (ABAD). mdpi.com
Enzyme Activation Aβ stimulates enzymes that produce ROS.NADPH oxidase in glial cells. anr.fr
Inhibition of Antioxidant Enzymes Aβ reduces the activity of enzymes that neutralize ROS. mdpi.comSuperoxide dismutase (SOD). mdpi.com
Lipid Peroxidation Initial ROS damage lipids in cell membranes, creating a cycle of further oxidative damage. dovepress.com4-hydroxynonenal (HNE). frontiersin.org

Cellular Inflammatory Response Mechanisms

The deposition of beta-amyloid (Aβ) peptides is a key pathological hallmark of Alzheimer's disease (AD), triggering a robust inflammatory response within the central nervous system (CNS). altoida.commdpi.com This neuroinflammation is largely mediated by the activation of glial cells, namely microglia and astrocytes, which play a dual role in the disease's progression. mdpi.commdpi.com While initially aimed at clearing Aβ deposits, chronic activation of these cells can lead to the release of pro-inflammatory mediators that exacerbate neuronal damage. mdpi.comfrontiersin.org

Microglial and Astrocytic Activation Mechanisms

Beta-amyloid peptides, including the (16-24) fragment, are recognized by various pattern recognition receptors (PRRs) on the surface of microglia and astrocytes, leading to their activation. ijbs.com This activation initiates intracellular signaling cascades that result in the production and release of inflammatory cytokines, chemokines, and reactive oxygen species (ROS). mdpi.com

Microglial Activation:

Microglia, the resident immune cells of the CNS, are highly sensitive to changes in their microenvironment and become activated in the presence of Aβ plaques. ijbs.com Upon encountering Aβ, microglial cells undergo a phenotypic transformation into an activated state, characterized by altered morphology and the expression of inflammatory markers. jneurosci.org This activation is a key element of the neuroinflammation observed in AD. altoida.com

Several receptors on the microglial cell surface are implicated in the recognition of and response to Aβ. These include:

Toll-like receptors (TLRs): TLRs are a class of PRRs that recognize pathogen-associated molecular patterns and damage-associated molecular patterns, including Aβ. The interaction of Aβ with TLRs, particularly TLR2 and TLR4, triggers downstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. mdpi.comfrontiersin.org

Receptor for Advanced Glycation Endproducts (RAGE): RAGE is a multi-ligand receptor that binds to Aβ and mediates its pro-inflammatory effects. frontiersin.org The Aβ-RAGE interaction activates NF-κB, leading to the transcription of pro-inflammatory genes. frontiersin.org

Scavenger Receptors: Receptors like CD36 are involved in the binding and internalization of fibrillar Aβ by microglia. jneurosci.org This interaction is part of a receptor complex that also includes α6β1 integrin and CD47. jneurosci.org

Dectin-1: This pattern recognition receptor has been shown to mediate pro-inflammatory responses of microglia to Aβ. ijbs.com

Activation of these receptors initiates signaling cascades that converge on the activation of transcription factors like NF-κB. mdpi.comfrontiersin.org This, in turn, leads to the production and secretion of a variety of pro-inflammatory molecules, including:

Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are key cytokines released by activated microglia. ijbs.com These cytokines can induce neuronal damage and further amplify the inflammatory response. frontiersin.org

Chemokines: These molecules attract other immune cells to the site of inflammation, perpetuating the inflammatory cycle.

Reactive Oxygen Species (ROS): Activated microglia produce ROS through enzymes like NADPH oxidase. mdpi.com ROS contribute to oxidative stress and neuronal damage. mdpi.com

Astrocytic Activation:

Astrocytes, the most abundant glial cells in the CNS, also play a critical role in the inflammatory response to Aβ. mdpi.comfrontiersin.org Similar to microglia, astrocytes become reactive in the presence of Aβ plaques, a process termed astrogliosis. mdpi.com Reactive astrocytes are characterized by hypertrophy and increased expression of glial fibrillary acidic protein (GFAP). mdpi.com

The mechanisms of astrocytic activation by Aβ share similarities with those of microglia:

RAGE: Aβ can bind to and activate RAGE on astrocytes, inducing a pro-inflammatory state through the NF-κB pathway. frontiersin.org

NF-κB Pathway: Exposure to Aβ leads to increased activity of NF-κB in astrocytes, resulting in the induction of target genes that promote morphological and functional changes. frontiersin.org

Activated astrocytes contribute to neuroinflammation by releasing pro-inflammatory cytokines and other molecules that can be detrimental to neurons. frontiersin.org Furthermore, the interaction between Aβ and astrocytes can lead to disruptions in astrocyte functions critical for neuronal support, such as glutamate uptake and calcium signaling. frontiersin.org

Cell Type Key Receptors Involved in Aβ Recognition Primary Signaling Pathway Key Inflammatory Mediators Released
Microglia TLRs, RAGE, CD36, Dectin-1 ijbs.comjneurosci.orgfrontiersin.orgNF-κB mdpi.comfrontiersin.orgTNF-α, IL-1β, IL-6, ROS ijbs.commdpi.com
Astrocytes RAGE frontiersin.orgNF-κB frontiersin.orgPro-inflammatory Cytokines frontiersin.org

Protein Quality Control System Impairment

The accumulation of misfolded and aggregated proteins, a hallmark of many neurodegenerative diseases including Alzheimer's, suggests a failure of the protein quality control (PQC) system. nih.govnih.gov The PQC system is responsible for maintaining protein homeostasis (proteostasis) through mechanisms that ensure proper protein folding, refolding of misfolded proteins, and degradation of terminally misfolded or aggregated proteins. frontiersin.org Two major components of the PQC system are the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. nih.gov Evidence suggests that beta-amyloid, including fragments like Aβ(16-24), can directly impair these crucial cellular systems.

The UPS is the primary pathway for the degradation of most short-lived and misfolded proteins in the cytoplasm and nucleus. nih.gov Proteins targeted for degradation are tagged with a chain of ubiquitin molecules, which is then recognized by the 26S proteasome for degradation. frontiersin.org Studies have shown that Aβ oligomers, but not monomers, can inhibit the proteasome. nih.gov This inhibition can lead to the accumulation of ubiquitinated proteins, which is a pathological feature observed in AD brains. frontiersin.org Impairment of the proteasome can create a vicious cycle, as the reduced degradation of Aβ can lead to its further accumulation and aggregation. nih.govnih.gov Furthermore, proteasome inhibition has been shown to induce the accumulation of soluble ubiquitinated proteins and, with prolonged inhibition, the formation of protein aggregates and neuronal death. frontiersin.org

Autophagy is a cellular process responsible for the degradation of bulk cytoplasmic components, including long-lived proteins, protein aggregates, and damaged organelles, through their delivery to the lysosome. mdpi.com There is a complex and bidirectional relationship between autophagy and Aβ. nih.gov In the early stages of AD, autophagy can be induced to promote the clearance of Aβ. nih.gov However, as the disease progresses, autophagy can become dysfunctional. nih.gov The accumulation of Aβ can impair autophagic processes, leading to the accumulation of autophagic vesicles within neurons, a phenomenon observed in AD brains. mdpi.com This impairment can hinder the clearance of Aβ and other toxic protein aggregates, thereby contributing to disease progression. mdpi.com

The endoplasmic reticulum (ER) is a key site for protein synthesis and folding, and it possesses its own quality control system known as the unfolded protein response (UPR). tandfonline.com The accumulation of misfolded proteins in the ER triggers ER stress and activates the UPR. tandfonline.com Aβ has been shown to induce ER stress, which can in turn trigger autophagy. tandfonline.commdpi.com However, chronic or overwhelming ER stress can lead to apoptosis (programmed cell death).

System Function Impact of Beta-Amyloid Consequence of Impairment
Ubiquitin-Proteasome System (UPS) Degradation of short-lived and misfolded proteins nih.govInhibition of proteasome activity by Aβ oligomers nih.govAccumulation of ubiquitinated proteins and Aβ nih.govfrontiersin.org
Autophagy-Lysosome Pathway Degradation of long-lived proteins, aggregates, and organelles mdpi.comImpairment of autophagic clearance mechanisms mdpi.comnih.govAccumulation of autophagic vesicles and toxic proteins mdpi.com
Unfolded Protein Response (UPR) Response to misfolded proteins in the ER tandfonline.comInduction of ER stress tandfonline.commdpi.comCan trigger autophagy or apoptosis tandfonline.commdpi.com

Rational Design Strategies for Modulating Beta Amyloid 16 24 Aggregation

Peptide-Based Inhibitors of Beta-Amyloid (16-24) Aggregation

Peptide-based inhibitors represent a highly specific approach to disrupting Aβ aggregation, leveraging the principles of molecular recognition inherent in the peptide's own sequence.

Design Principles Based on Sequence Homology

The rational design of peptide inhibitors frequently utilizes the concept of sequence homology, particularly targeting the self-associating Aβ(16-20) region, KLVFF. scienceopen.com It is understood that peptides containing these self-recognition motifs can bind effectively to the corresponding sequence in the full-length Aβ peptide, thereby blocking further aggregation. nih.gov

Initial designs often involve creating peptide fragments derived directly from the Aβ sequence itself. For instance, a peptide with the sequence Ac-QKLVFF-NH2, which is derived from Aβ(16-20), was identified as capable of halting fibril formation. nih.gov The core principle is that these homologous peptides act as "β-sheet breakers," interfering with the intermolecular β-sheet structures that are crucial for fibril elongation. The addition of charged residues like Arginine (Arg) and Lysine (B10760008) (Lys) to the core KLVFF sequence has been explored to improve solubility and inhibitory activity. For example, the peptide LK7 (Ac-LVFFARK-NH2) demonstrated a dose-dependent inhibition of Aβ42 fibrillation. nih.gov Another strategy involves replacing specific amino acids to enhance desired properties; the peptide KLVFWAK, derived from Aβ(16-22), substitutes Phenylalanine and Glutamic acid with Tryptophan and Lysine to increase solubility and inhibit self-aggregation through electrostatic repulsion. mazums.ac.ir

Inhibitor Peptide Sequence Design Principle Target Aβ Fragment Reference
Aβ(16-20) derivativeAc-QKLVFF-NH2Homologous sequence to Aβ(16-20) to block self-assembly.Full-length Aβ nih.gov
LK7Ac-LVFFARK-NH2Addition of charged residues (Arg, Lys) to the core LVFFA sequence to improve solubility and inhibitory action.Aβ42 nih.gov
KLVFWAKKLVFWAKSubstitution of Phe and Glu in Aβ(16-22) with Trp and Lys to enhance solubility and reduce self-aggregation.Aβ Oligomers mazums.ac.ir
OR1 / OR2RGKLVFFGR / RGKLVFFGR-NH2Addition of Arg and Gly to the KLVFF sequence to improve solubility and enzymatic stability. mazums.ac.ir

Structural Optimization for Inhibitory Activity

While sequence homology provides a foundation, structural optimization is crucial for enhancing the potency, stability, and therapeutic potential of peptide inhibitors. A significant challenge with simple peptide inhibitors is their own tendency to self-aggregate or be incorporated into growing fibrils. nih.gov

To overcome these limitations, several optimization strategies are employed:

N-methylation: Introducing a methyl group to the amide nitrogen of the peptide backbone can disrupt the hydrogen bonds required for β-sheet formation, thus preventing self-aggregation and increasing proteolytic resistance. The inhibitor PPI-1019 (Apan), a D-enantiomer peptide, incorporates N-methylation for enhanced stability and activity. mazums.ac.ir

Use of D-amino acids: Peptides constructed from D-amino acids, which are mirror images of the natural L-amino acids, are resistant to degradation by proteases. These D-peptides have been shown to have a higher binding affinity for Aβ and are effective inhibitors of aggregation. nih.gov

Retro-inverso Peptides: These peptides combine the use of D-amino acids with a reversal of the peptide bond direction. This modification allows the side chains to maintain a similar spatial orientation to the original L-peptide while making the backbone highly resistant to enzymatic degradation. Peptides like OR1 and OR2 are examples of this approach, designed based on the KLVFF sequence. mazums.ac.ir

Stapled Peptides: This technique involves introducing a synthetic brace or "staple" to lock the peptide into a specific secondary structure, often a β-strand conformation. This pre-organization enhances binding affinity and stability. Tail-to-side chain stapled peptides based on the Aβ sequence have been developed to modulate the aggregation process. rsc.org

Nanoparticle Conjugation: Attaching peptide inhibitors to nanoparticles, such as gold nanoclusters, can improve their properties. For example, conjugating the peptide CLVFFA to gold nanoclusters was shown to inhibit Aβ aggregation and promote the disaggregation of mature fibrils more effectively than the peptide alone. nih.gov

Small Molecule Modulators Targeting Beta-Amyloid (16-24)

Small molecules offer an alternative therapeutic modality, with potential advantages in oral bioavailability and blood-brain barrier penetration compared to larger peptide-based drugs. researchgate.net

Ligand Binding and Interaction Site Identification

The Aβ(16-24) fragment contains both charged and hydrophobic residues, providing multiple potential binding sites for small molecules. The positively charged Lysine at position 16 (Lys16) and the negatively charged Glutamic acid at position 22 (Glu22) are key sites for electrostatic interactions. nih.gov The central hydrophobic core, Leu-Val-Phe-Phe-Ala (residues 17-21), is a primary site for hydrophobic and aromatic stacking interactions. jst.go.jp

Molecular dynamics simulations have been instrumental in identifying how small molecules interact with this region. Studies focusing on the Aβ(16-22) fragment have shown that polyphenolic compounds, such as myricetin (B1677590) and rosmarinic acid, are effective inhibitors. jst.go.jpnih.gov

Myricetin has been found to interact with both Glutamic acid (Glu22) and the Phenylalanine residues of the fragment. jst.go.jpnih.gov

Rosmarinic acid primarily interacts with the charged residues Lys16 and Glu22. nih.govmdpi.com

These interactions suggest that small molecules can be designed to specifically target the key electrostatic and hydrophobic features of the Aβ(16-24) sequence that drive its aggregation.

Mechanistic Studies of Aggregation Inhibition

The binding of small molecules to the Aβ(16-24) region disrupts the aggregation process through several proposed mechanisms. The aggregation of the Aβ(16-22) fragment is driven significantly by the electrostatic attraction between Lys16 and Glu22. nih.gov

Electrostatic Shielding: Polyphenols like rosmarinic acid form hydrogen bonds with the side chains of Lys16 and Glu22. This binding effectively shields the charges on these residues, preventing the formation of the salt bridge that is crucial for the alignment and aggregation of peptide monomers. nih.govmdpi.com

Conformational Disruption: Myricetin's interaction with the fragment, particularly with the phenylalanine residues, can induce a helical structure in the peptide. jst.go.jpnih.gov This conformational change makes it structurally difficult for the peptide to adopt the β-sheet conformation necessary for amyloid fibril formation.

Hydrophobic Interference: By binding to the hydrophobic core, small molecules can physically block the self-association of these nonpolar residues, which is a critical step in the nucleation of aggregates.

Small Molecule Modulator Primary Interaction Site(s) on Aβ(16-22) Proposed Inhibition Mechanism Reference
MyricetinGlutamic acid (Glu22), Phenylalanine (Phe19, Phe20)Induces helical structure, preventing β-sheet formation. jst.go.jpnih.gov
Rosmarinic AcidLysine (Lys16), Glutamic acid (Glu22)Shields electrostatic attraction between charged residues, inhibiting intermolecular contact. nih.govnih.govmdpi.com

Strategies Targeting Specific Post-Translational Modifications

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which can significantly impact their structure, function, and aggregation propensity. stressmarq.com While numerous PTMs have been identified in the full-length Aβ peptide, research specifically focused on the Aβ(16-24) fragment is less extensive.

Key PTMs known to occur in or near this region include acetylation and phosphorylation. Acetylation of Lysine 16 (K16Ac) has been shown to dramatically reduce the ability of Aβ42 to form amyloid fibrils, leading instead to the formation of amorphous aggregates. nih.gov This is attributed to an increase in the hydrophobicity of the K16-A21 region following acetylation. nih.gov Conversely, phosphorylation at Serine 8 (pS8-Aβ), which is outside but near the N-terminus of the 16-24 fragment, has been shown to promote the formation of toxic aggregates. nih.gov

Currently, there is a notable lack of research on PTMs occurring within the C-terminal portion of the Aβ(16-24) fragment (i.e., residues 19-24, FFAEDV). The potential for modifications such as phosphorylation, isomerization, or others on residues like Glu22 and Asp23 within this specific segment remains an important area for future investigation. Designing strategies to target these yet-to-be-fully-characterized PTMs could offer novel therapeutic avenues. For example, developing molecules that specifically block enzymes responsible for pathogenic modifications or that selectively bind to the modified peptide could prevent aggregation at a very early stage. However, the development of such targeted strategies is contingent on first identifying the specific PTMs within the Aβ(19-24) region and understanding their precise role in modulating aggregation.

Impact of Acetylation on Aggregation and Toxicity

Post-translational modifications (PTMs) play a crucial role in the function and pathology of proteins. nih.gov Acetylation, one of the most common PTMs, involves the addition of an acetyl group and is gaining attention for its role in protein self-assembly and neurodegenerative diseases. nih.gov In the context of beta-amyloid (Aβ), acetylation can occur at specific lysine residues, altering the peptide's physicochemical properties and subsequently influencing its aggregation pathway and toxicity. medicineinnovates.com

Research focusing on the full-length Aβ peptide has provided significant insights into the specific role of lysine acetylation. nih.govmedicineinnovates.com The Aβ(16-24) fragment begins with Lysine-16 (K16), a residue whose acetylation has been shown to have a profound impact on the entire peptide's behavior. nih.govnih.gov The introduction of an acetyl group to the lysine residue neutralizes its positive charge, which can increase the surface hydrophobicity of the peptide. nih.gov

Studies on the Aβ42 peptide revealed that acetylation at K16 drastically alters its aggregation process. nih.govnih.gov Unlike the unmodified peptide, which typically forms ordered β-sheet-rich amyloid fibrils, K16-acetylated Aβ fails to form these classic fibrils. nih.govnih.gov Instead, it rapidly forms disordered and amorphous aggregates. nih.govcam.ac.uk This change in morphology is attributed to an increase in the hydrophobicity of the K16-A21 region, a key segment for amyloidogenesis. nih.govnih.gov The resulting aggregates are described as sticky but flexible amorphous structures. medicineinnovates.com

Crucially, the change in aggregate structure is directly linked to a change in biological activity. The amorphous aggregates formed by K16-acetylated Aβ have been shown to exhibit significantly higher cytotoxicity compared to the aggregates formed by the wild-type (WT) peptide. nih.govnih.gov Furthermore, these toxic aggregates were associated with a higher level of free radical formation, suggesting a distinct mechanism of toxicity. nih.govmedicineinnovates.com This indicates that the shape, stickiness, and flexibility of the aggregated structures play a vital role in determining their cellular toxicity. medicineinnovates.com In contrast, studies on the shorter Aβ40 peptide have suggested that increasing acetylation can reduce toxicity, highlighting that the specific peptide length and context can influence the outcome of the modification. nih.gov

The findings underscore that a subtle chemical modification at the N-terminus of the Aβ(16-24) sequence can fundamentally redirect the aggregation pathway, leading to the formation of more toxic species. medicineinnovates.com

Research Findings on the Impact of K16 Acetylation

The following table summarizes the key research findings on how acetylation at the Lysine-16 position influences the aggregation and toxicity of amyloid-beta peptides.

FeatureUnmodified Aβ (Wild-Type)K16-Acetylated AβReference
Aggregation Kinetics Exhibits a lag and log phase of aggregation.Shows rapid aggregation kinetics. nih.govcam.ac.uk
Aggregate Morphology Forms ordered, β-sheet-rich amyloid fibrils.Forms disordered, amorphous, and flexible aggregates. nih.govmedicineinnovates.comnih.gov
Surface Hydrophobicity Forms aggregates with large surface hydrophobic patches.Forms aggregates with higher surface hydrophobicity. nih.govcam.ac.uk
Cytotoxicity Moderately toxic.Shows significantly higher cytotoxicity. nih.govnih.gov
Free Radical Formation Moderate levels.Higher levels of free radical formation. nih.govmedicineinnovates.com

Advanced Methodologies for Studying Beta Amyloid 16 24

Spectroscopic Techniques for Conformational Analysis

Spectroscopic methods are powerful tools for probing the secondary structure of peptides and proteins in solution and in the solid state. These techniques provide insights into the conformational transitions that occur during the aggregation process of Aβ(16-24).

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid assessment of the secondary structure of peptides. mdpi.comjasco-global.com The technique measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.

CD spectra of Aβ peptides typically show characteristic signals for different secondary structures. A random coil conformation, often observed for monomeric Aβ in solution, is characterized by a single negative peak around 198 nm. nih.gov In contrast, a β-sheet structure, which is predominant in amyloid fibrils, displays a major negative peak between 216-218 nm. nih.gov An α-helical conformation, which can be an intermediate state, shows negative bands at approximately 208 nm and 222 nm. pnas.org

Studies on Aβ fragments have utilized CD spectroscopy to monitor the conformational changes during aggregation. For instance, the addition of certain ligands to Aβ(12-28) has been shown to induce an increase in α-helical content, as indicated by increased negative ellipticity around 222 nm. pnas.org The CD spectrum of Aβ(1-42) in a helix-inducing solvent system (HFIP/water) shows a dominant α-helical structure, which can be perturbed by the presence of interacting molecules. mdpi.com

Secondary StructureCharacteristic CD Signal(s)Reference
Random CoilSingle negative peak ~198 nm nih.gov
β-SheetMajor negative peak at 216-218 nm nih.gov
α-HelixNegative peaks at ~208 nm and 222 nm pnas.org

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique for analyzing the secondary structure of proteins by measuring the vibrations of their chemical bonds. preprints.org The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to the secondary structure. shimadzu.com

In FTIR spectra of amyloid proteins, the formation of β-sheets is associated with a characteristic intense absorption band between 1615 and 1630 cm⁻¹. acs.org This is a lower frequency compared to typical β-sheets (>1630 cm⁻¹), which is attributed to the large and highly ordered nature of the β-sheets in amyloid fibrils. acs.org Antiparallel β-sheet structures, which can be present in oligomeric states, are indicated by a band around 1630 cm⁻¹ and a minor band near 1680 cm⁻¹. Parallel β-sheet structures, common in fibrils, show a major band around 1630 cm⁻¹ with a second band at 1662 cm⁻¹. ulb.ac.be

FTIR has been used to study the aggregation of Aβ peptides and the influence of various factors on this process. For example, it has been employed to investigate the impact of Aβ on the spectroscopic profiles of neuronal-like cells and extracellular vesicles. preprints.orgmdpi.com Atomic force microscopy-infrared (AFM-IR) spectroscopy, a combination of AFM and IR spectroscopy, allows for the characterization of the secondary structure of individual Aβ aggregates, revealing that oligomers can be dominated by parallel β-sheets, which then transition to antiparallel fibrils. researchgate.net

Secondary StructureAmide I Band Position (cm⁻¹)Reference
Typical β-Sheet>1630 acs.org
Amyloid β-Sheet1615-1630 acs.org
Parallel β-Sheet (Fibrils)Major band ~1630, second band at 1662 ulb.ac.be
Antiparallel β-Sheet (Oligomers)~1630 with minor band near 1680 ulb.ac.be

Fluorescence Spectroscopy (e.g., Thioflavin T assays)

Fluorescence spectroscopy, particularly using dyes like Thioflavin T (ThT), is a standard method for monitoring the kinetics of amyloid fibril formation. rsc.orgtandfonline.com ThT is a benzothiazole (B30560) dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structure of amyloid fibrils. rsc.orgroyalsocietypublishing.org

When unbound in solution, ThT has low fluorescence. Upon binding to amyloid fibrils, its fluorescence emission maximum shifts to approximately 482-485 nm with a significant enhancement in intensity. royalsocietypublishing.orgnih.gov This property allows for real-time monitoring of fibril formation, typically showing a sigmoidal curve with a lag phase (nucleation), an elongation phase (growth), and a plateau phase (equilibrium). nih.govresearchgate.net

ThT assays are widely used to screen for inhibitors of Aβ aggregation and to study the kinetics of fibrillization under various conditions. rsc.orgscispace.com However, it is important to be aware of potential artifacts, as some compounds can interfere with ThT fluorescence. scispace.com The binding of ThT is believed to occur in the grooves along the β-sheet surface of the fibril. nih.gov

Solid-State Nuclear Magnetic Resonance Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for obtaining atomic-level structural information on insoluble and non-crystalline samples like amyloid fibrils. nih.gov It can provide details on peptide conformation, supramolecular organization, and structural diversity within fibril preparations. nih.gov

ssNMR studies have been instrumental in determining the structure of Aβ fibrils. For Aβ(16-22), a fragment within Aβ(16-24), ssNMR data indicated an antiparallel β-sheet structure. nih.govnih.gov In contrast, for the full-length Aβ(1-40) peptide, ssNMR has revealed an in-register parallel β-sheet organization. pnas.orgpnas.org These studies often involve isotopic labeling (e.g., ¹³C, ¹⁵N) to measure inter-atomic distances and torsion angles, which are then used to build structural models. pnas.org

ssNMR has shown that Aβ fibrils can be polymorphic, meaning they can adopt different stable structures. researchgate.net For example, studies on Aβ(11-25) fibrils have shown that the registry of hydrogen bonds can differ depending on the pH. acs.org ssNMR can also distinguish between ordered and disordered regions of the peptide within the fibril structure. pnas.org

Microscopy Techniques for Aggregate Morphology

Microscopy techniques are essential for visualizing the morphology of Aβ aggregates, from small oligomers to mature fibrils, providing information on their size, shape, and hierarchical organization.

Electron Microscopy (TEM, Cryo-EM)

Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM) are high-resolution imaging techniques that have been pivotal in characterizing the morphology of Aβ fibrils. nih.gov

Cryo-EM, where samples are flash-frozen in a vitrified state, allows for the observation of fibrils in a near-native environment and can achieve near-atomic resolution. nih.govpnas.org Cryo-EM studies have revealed the polymorphic nature of Aβ fibrils, showing variations in width and crossover distances. nih.govucsd.edu High-resolution cryo-EM structures of Aβ fibrils have provided detailed models of their protofilament arrangement and the conformation of the peptide within the fibril. schroderlab.orgpnas.orgbiorxiv.org For example, a cryo-EM structure of an Aβ(1-40) fibril revealed it consists of two protofilaments, with pairs of β-sheets forming a tightly packed interface. pnas.org

TechniqueInformation ProvidedKey Findings for Aβ
TEM Overall morphology, size, and shape of aggregates.Visualized globular oligomers and long, unbranched fibrils. nih.govresearchgate.net
Cryo-EM High-resolution 3D structure of fibrils in a near-native state.Revealed fibril polymorphism and detailed protofilament organization. nih.govpnas.orgucsd.edu

Atomic Force Microscopy

Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique that allows for the visualization of the morphology and structural dynamics of amyloid aggregates in real-time and under physiological conditions. nih.gov By scanning a sharp tip over a surface, AFM can generate detailed topographical maps of Aβ assemblies, from early oligomers to mature fibrils. nih.gov

AFM studies have been instrumental in revealing the polymorphism of Aβ fibrils, showing that they can exist in various forms, such as straight or spiral structures. pnas.org High-speed AFM has even captured the dynamic processes of fibril nucleation and elongation, including unexpected switches between different growth modes, which can be influenced by environmental factors like buffer salt composition. pnas.org This technique has been used to characterize the dimensions of different Aβ species. For instance, studies have identified small, granular oligomers with heights of 1-2 nm and larger, more toxic oligomers. cmu.edu Mature fibrils typically exhibit diameters ranging from 6 to 20 nm and can be several microns in length. nih.gov

The application of tapping-mode AFM minimizes lateral forces, enabling the imaging of fragile nanoscale Aβ aggregates. nih.gov This has been crucial for observing the in situ aggregation of Aβ on different model surfaces, such as hydrophilic mica and hydrophobic graphite, providing insights into how interactions with surfaces might drive fibril formation. nih.gov Furthermore, AFM has been used to observe distinct aggregate populations, including globular structures around 6-7 nm in height and larger fibrillar aggregates. nih.gov

Table 1: Morphological Characteristics of Aβ Aggregates Determined by AFM

Aggregate Type Height/Diameter (nm) Length (nm) Key Findings
Small Oligomers 1-2 - Considered the most toxic species. cmu.edu
Globular Oligomers 6-7 - Observed as stable intermediates. nih.gov
Annular Oligomers - 16-24 Aβ molecules Imaged embedded in lipid bilayers. nih.gov
Mature Fibrils 6-20 >1000 Exhibit cross-β structure. nih.govthno.org

Chromatographic and Light Scattering Methods for Oligomer/Fibril Characterization

Size Exclusion Chromatography (SEC) is a fundamental technique for separating Aβ oligomers and fibrils based on their size. nih.gov This method allows for the isolation of different aggregate species, such as low-molecular-weight (LMW) and high-molecular-weight (HMW) populations, for further characterization. pnas.orgmdpi.com SEC has been used to determine the relative molecular mass of toxic Aβ fibrillar oligomers and to isolate pure monomeric forms of Aβ to study spontaneous fibril formation. pnas.orgacs.org Researchers have used SEC to separate soluble brain extracts into fractions containing different sizes of Aβ aggregates, revealing that higher molecular weight fractions contain significantly more aggregated Aβ42. mdpi.com

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are non-invasive techniques that provide valuable information about the size distribution and aggregation kinetics of Aβ particles in solution.

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This information is used to determine the hydrodynamic radius (RH) and size distribution of Aβ aggregates. pnas.org DLS has been employed to monitor the growth of Aβ aggregates over time, revealing changes in the average particle size. nih.gov It has been used to characterize the size distributions of Aβ40 and Aβ42 oligomers, showing that Aβ40 primarily forms particles with an RH of 1-2 nm, while Aβ42 can form larger oligomers. pnas.org DLS is particularly sensitive to larger particles, making it a useful complement to other techniques. nih.gov

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. This technique can determine the weight-average molecular weight and the radius of gyration of aggregates. core.ac.uk SLS has been used to monitor the rapid growth in the size of Aβ fibrils and to assess total aggregation, even for species that are not reactive to amyloid-specific dyes like Thioflavin T. researchgate.netacs.org By analyzing the angular dependence of scattered light, information about the shape and flexibility of fibrils can be obtained. core.ac.uk

Table 2: Application of Light Scattering Techniques in Aβ Research

Technique Parameter Measured Key Findings
Dynamic Light Scattering (DLS) Hydrodynamic Radius (RH), Size Distribution Characterized distinct oligomerization pathways for Aβ40 and Aβ42. pnas.org Monitored the rate of increase in aggregate size over time. nih.gov

Size Exclusion Chromatography

In Vitro Cellular Models for Mechanistic Studies

Primary neuronal cultures are a cornerstone for investigating the cellular mechanisms of Aβ toxicity. These cultures, derived directly from animal brain tissue, provide a more biologically relevant system than immortalized cell lines. mdpi.com Studies using primary cortical neurons have shown that the neurotoxic effects of Aβ are dependent on the developmental stage of the neurons. For example, Aβ can be neurotrophic to undifferentiated neurons but becomes toxic to more differentiated neurons, a switch that correlates with increased expression of proteins like tau.

Primary cultures have been used to demonstrate that different forms of Aβ have varying effects. Synthetic Aβ42 monomers, for instance, have been shown to be neuroprotective against excitotoxicity in some contexts. mdpi.com These models are also crucial for studying the binding of Aβ oligomers to neuronal surfaces and for assessing subsequent cellular responses, such as synapse loss and cell death. mdpi.combiorxiv.org Tri-culture models, which include neurons, astrocytes, and microglia, are emerging as powerful tools to study the complex interplay between different cell types in response to Aβ, such as microglial clearance of amyloid particles. biorxiv.org

Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are widely used to study the cytotoxic effects of Aβ aggregates. acs.org These cell lines provide a convenient and reproducible system for screening potential therapeutic agents that can inhibit Aβ aggregation and toxicity. acs.org Other cell lines, like HEK293 cells, have been engineered to express Aβ fragments tagged with reporter proteins (e.g., split-luciferase) to create assays for monitoring Aβ oligomerization in a cellular context. nih.gov

Organoids: Brain organoids, three-dimensional (3D) cultures derived from induced pluripotent stem cells (iPSCs), represent a significant advance in modeling Alzheimer's disease pathology. frontiersin.org These organoids can recapitulate key aspects of brain development and disease, including the formation of Aβ aggregates and hyperphosphorylated tau. aginganddisease.orgbiorxiv.org Organoids derived from patients with familial Alzheimer's disease mutations (e.g., in PSEN1 or APP genes) have been shown to exhibit increased Aβ42/Aβ40 ratios and altered neuronal activity. biorxiv.orgfrontiersin.org They provide a platform to study the effects of genetic risk factors, like the APOE ε4 allele, and to investigate complex pathological cascades in a human-specific context. aginganddisease.org Furthermore, brain organoids can be used to model the effects of environmental factors, such as exposure to human serum to mimic blood-brain barrier breakdown, which can induce AD-like pathologies. aginganddisease.org

Table 3: Chemical Compounds Mentioned

Compound Name
Beta-Amyloid (1-24)
Beta-Amyloid (1-39)
Beta-Amyloid (1-40)
Beta-Amyloid (1-42)
Tau
Thioflavin T

Future Directions in Beta Amyloid 16 24 Research

Elucidating Polymorphic Structures and Their Biological Specificity

A significant frontier in the study of Beta-Amyloid (Aβ) peptides, including the (16-24) fragment, is the detailed characterization of their polymorphic structures. It is now well-established that Aβ peptides can aggregate into a variety of structurally diverse conformations, a phenomenon known as polymorphism. portlandpress.com These structural variations are not merely academic curiosities; they are believed to correlate with different clinical and pathological features of Alzheimer's disease. portlandpress.com

The Aβ (16-22) fragment, in particular, is known to form fibrils characterized by an antiparallel ordering of the peptides creating the β-sheets. biorxiv.org This is a crucial detail, as different polymorphic forms can arise from variations in how these β-sheets stack, whether in a parallel or antiparallel fashion. portlandpress.com Understanding these structural nuances at a molecular level is paramount for several reasons. Firstly, it can help in designing diagnostic tools that can specifically target certain fibril structures. Secondly, it is fundamental for the development of therapeutic agents that can either inhibit the formation of particularly toxic polymorphs or promote the formation of less harmful ones. portlandpress.com

Initial studies on Aβ fragments, such as Aβ(10-35) and Aβ(34-42), provided the first experimental evidence that the cross-β motifs within fibrils have specific, ordered supramolecular structures. nih.gov These pioneering studies revealed that Aβ(10-35) forms parallel β-sheets, while Aβ(34-42) forms antiparallel ones. nih.gov This highlights the importance of specific amino acid sequences in dictating the final polymorphic form.

Future research in this area will likely focus on high-resolution structural determination of various Aβ(16-24) polymorphs. Techniques such as solid-state NMR (ssNMR), cryo-electron microscopy (cryoEM), and X-ray crystallography will be instrumental in this endeavor. portlandpress.com The goal is to create a comprehensive library of Aβ(16-24) polymorphic structures and to correlate each specific structure with its biological activity and toxicity. For instance, it has been shown that Aβ fibril polymorphs derived from the brains of Alzheimer's patients can have unique structural features, such as a four-layered architecture and twofold screw symmetry. pnas.org Determining if and how the Aβ(16-24) fragment contributes to these complex structures will be a key area of investigation.

Table 1: Investigated Polymorphic Characteristics of Aβ Fragments
Aβ FragmentObserved β-Sheet ArrangementSignificanceReference
Aβ(10-35)ParallelFirst indication of specific supramolecular structures in Aβ fibrils. nih.gov
Aβ(34-42)AntiparallelDemonstrated that different fragments can adopt distinct cross-β structures. nih.gov
Aβ(16-22)AntiparallelProvides a model for studying amyloid aggregation with this specific β-sheet arrangement. biorxiv.org
Brain-derived Aβ40Four-layered, twofold screw symmetryRepresents a prevalent polymorph in Alzheimer's disease with unique structural features. pnas.org

Integrative Computational and Experimental Approaches

The complexity of Aβ aggregation necessitates a multifaceted research strategy that combines computational modeling with experimental validation. frontiersin.orgmdpi.com This integrative approach is crucial for gaining a deeper understanding of the dynamic processes involved in the self-assembly of Aβ(16-24) and for identifying potential therapeutic interventions. sciencedaily.com

Molecular dynamics (MD) simulations have emerged as a powerful tool to study the early stages of Aβ aggregation with high spatial and temporal resolution. biorxiv.orgfrontiersin.org These simulations can model the behavior of Aβ(16-24) peptides under various conditions, such as different temperatures and pH levels, providing insights into the conformational changes that lead to fibril formation. frontiersin.org For example, MD simulations have been used to investigate the dimerization process of Aβ peptides, which is a critical early step in aggregation. acs.org These studies have highlighted the importance of specific residues and interactions in stabilizing the dimer structure. acs.org

However, the accuracy of MD simulations is highly dependent on the underlying force fields used. biorxiv.org Recent research has focused on developing and validating new force fields specifically designed for intrinsically disordered proteins like Aβ. biorxiv.org A key finding is that the choice of force field can have a more significant impact on the simulated aggregation pathway than changes in the peptide sequence itself. biorxiv.org This underscores the need for careful selection and validation of computational models against experimental data.

Experimental techniques provide the necessary validation for computational models. Methods such as circular dichroism (CD) spectroscopy can monitor the secondary structure changes of Aβ(16-24) as it aggregates, while fluorescence assays using dyes like Thioflavin T (ThT) can quantify the extent of fibril formation. acs.orgacs.org By comparing the results of these experiments with the predictions from MD simulations, researchers can refine their computational models and gain greater confidence in their findings.

An example of a successful integrative approach is the use of computational analyses to identify candidate genes involved in Alzheimer's disease risk, followed by functional validation in model organisms like fruit flies. sciencedaily.com This strategy has led to the identification of genes whose altered expression correlates with the accumulation of Aβ and has shown that reversing these changes can have a neuroprotective effect. sciencedaily.com A similar approach, combining computational screening with experimental testing, can be applied to identify small molecules that inhibit the aggregation of Aβ(16-24).

Table 2: Examples of Integrative Research Approaches for Aβ Studies
Computational MethodExperimental ValidationResearch GoalReference
Molecular Dynamics (MD) SimulationsCircular Dichroism (CD) Spectroscopy, Thioflavin T (ThT) Fluorescence AssayTo understand the conformational dynamics and aggregation pathways of Aβ peptides. frontiersin.orgacs.orgacs.org
Coulomb Replica-Permutation MD (CRPMD)In vitro aggregation assaysTo identify key residues and interactions in the dimerization of Aβ peptides. acs.org
Ligand-based Virtual ScreeningThioflavin T (ThT) Fluorescence Displacement AssayTo discover novel high-affinity ligands for Aβ fibrils. nih.gov
Computational Gene AnalysisFunctional studies in model organisms (e.g., fruit flies)To identify and validate genes influencing Alzheimer's disease risk. sciencedaily.com

Development of Novel Mechanistic Probes

The development of novel molecular probes is essential for both visualizing and understanding the aggregation process of Aβ(16-24). thno.org These probes can serve as diagnostic tools for detecting Aβ aggregates in the brain and as research tools for studying the mechanisms of fibril formation. nih.gov

Fluorescence imaging is a particularly attractive modality due to its safety and affordability. thno.org Historically, dyes like Congo Red and Thioflavin T (ThT) have been used to stain amyloid fibrils. acs.org However, these traditional probes have limitations, including small Stokes shifts and, in some cases, poor specificity and sensitivity. nih.gov

The future of probe development lies in the creation of "turn-on" fluorescent probes with improved photophysical properties. thno.orgnih.gov These probes are designed to be non-fluorescent in their free state and to exhibit a strong fluorescence enhancement upon binding to Aβ aggregates. This "off-on" switching mechanism leads to a high signal-to-noise ratio, enabling the sensitive detection of even trace amounts of Aβ deposits. thno.org

One promising strategy for developing such probes is to utilize fluorophores with aggregation-induced emission (AIE) characteristics. nih.gov AIE probes have large Stokes shifts, strong fluorescence, and good resistance to photobleaching. nih.gov Another approach involves designing probes that undergo a specific chemical reaction in the presence of Aβ aggregates, leading to a fluorescent product. For instance, a probe has been developed that shows a faster response to hydrogen peroxide in the presence of Aβ aggregates, providing a way to link oxidative stress with Aβ aggregation. acs.org

The design of these novel probes often involves a donor-π-acceptor (D-π-A) architecture, which can be fine-tuned to optimize the probe's binding affinity and fluorescence properties. nih.gov The ultimate goal is to develop probes that can cross the blood-brain barrier, specifically bind to different polymorphic forms of Aβ(16-24) aggregates, and provide a real-time readout of the aggregation process in living systems.

Table 3: Characteristics of Novel Fluorescent Probes for Aβ Detection
Probe TypeKey FeatureAdvantageReference
"Turn-on" Fluorescent ProbesFluorescence is activated upon binding to Aβ aggregates.High signal-to-noise ratio, sensitive detection. thno.orgnih.gov
Aggregation-Induced Emission (AIE) ProbesExhibit strong fluorescence in the aggregated state.Large Stokes shifts, high brightness, photostability. nih.gov
Ratiometric ProbesExhibit changes in the ratio of fluorescence intensities at two different wavelengths.Allows for more quantitative and reliable measurements by correcting for environmental factors. acs.org
Theranostic ProbesCombine diagnostic imaging with therapeutic activity.Enables simultaneous monitoring of disease progression and treatment efficacy. acs.org

Exploration of Atypical Aggregation Pathways

While the formation of amyloid fibrils is a hallmark of many neurodegenerative diseases, it is increasingly recognized that Aβ peptides can also assemble through atypical or "off-pathway" aggregation routes. scienceopen.commdpi.com These alternative pathways can lead to the formation of a variety of non-fibrillar oligomers and other aggregate species that may also be neurotoxic. mdpi.com

The aggregation of Aβ is not a simple linear process. Instead, it can be viewed as a complex energy landscape with multiple possible pathways. scienceopen.com The Aβ monomer can dimerize and form fibrillar oligomers that eventually mature into fibrils. mdpi.com However, the dimer can also follow an alternative path to form prefibrillar oligomers and protofibrils. mdpi.com Furthermore, the monomer can assemble into amylospheroids through a trimeric intermediate. mdpi.com

The presence of factors such as metal ions can influence which aggregation pathway is favored. mdpi.com For example, metal ions have been shown to alter the kinetic pathway of Aβ aggregation, potentially leading to the formation of more neurotoxic oligomeric species. mdpi.com

A particularly intriguing recent discovery is that Aβ can undergo liquid-liquid phase separation (LLPS) on lipid membranes, forming biomolecular condensates. biorxiv.org This process creates a local environment with a high concentration of Aβ, which can then accelerate the formation of solid amyloid aggregates. biorxiv.org The free energy barrier for Aβ aggregation via this LLPS pathway is lower than that for direct fibril formation, suggesting that it may be a preferred route under certain conditions. biorxiv.org

Future research on Aβ(16-24) should therefore not be limited to the study of fibril formation. It is crucial to explore these atypical aggregation pathways and to characterize the structure and toxicity of the resulting non-fibrillar aggregates. This will require the use of a diverse array of biophysical techniques, including atomic force microscopy (AFM) to visualize the morphology of different aggregate species and fluorescence correlation spectroscopy (FCS) to study their dynamics. Understanding these alternative pathways will provide a more complete picture of Aβ aggregation and may open up new avenues for therapeutic intervention.

Table 4: Known Aggregation Pathways of Beta-Amyloid
PathwayKey IntermediatesEnd ProductModulating FactorsReference
Fibrillar PathwayDimer, Fibrillar OligomersMature Amyloid FibrilsPeptide concentration mdpi.com
Prefibrillar PathwayDimer, Prefibrillar Oligomers, ProtofibrilsCan convert to Amyloid Fibrils mdpi.com
Amylospheroid PathwayTrimerAmylospheroids mdpi.com
Liquid-Liquid Phase Separation (LLPS)Biomolecular CondensatesSolid Amyloid AggregatesLipid membranes biorxiv.org

Q & A

Q. What structural characteristics of Beta-Amyloid (16-24) make it a critical region for studying aggregation mechanisms?

Beta-Amyloid (16-24), corresponding to residues KLVFFAED in the full Aβ peptide, is a hydrophobic fragment central to fibril formation. Its "KLVFF" motif (residues 16-20) drives cross-β-sheet stacking via aromatic and aliphatic interactions . Researchers often use circular dichroism (CD) spectroscopy and Thioflavin T (ThT) assays to monitor conformational shifts (e.g., random coil to β-sheet) during aggregation. Key considerations:

  • Control variables : pH (5.8–7.4), ionic strength, and temperature to mimic physiological conditions.
  • Limitations : In vitro models may oversimplify in vivo complexity (e.g., lipid interactions, metal ions) .

Q. How should researchers design in vitro experiments to assess Beta-Amyloid (16-24) aggregation kinetics?

A robust protocol includes:

Peptide preparation : Solubilize lyophilized Aβ(16-24) in hexafluoroisopropanol (HFIP) to disrupt preformed aggregates.

Kinetic assays : Use ThT fluorescence (λex = 440 nm, λem = 480 nm) to track fibrillization.

Data normalization : Express aggregation rates relative to negative controls (e.g., scrambled peptides).
Pitfalls : Batch-to-batch variability in peptide synthesis can skew results; validate purity via HPLC and mass spectrometry .

Q. What statistical methods are appropriate for analyzing discrepancies in aggregation data across studies?

  • Descriptive statistics : Report mean ± SEM for lag time, elongation rate, and plateau fluorescence.
  • Hypothesis testing : Use ANOVA to compare aggregation rates under different conditions (e.g., pH, inhibitors).
  • Meta-analysis : Apply random-effects models to resolve contradictions in literature-derived kinetic parameters .

Advanced Research Questions

Q. How can conflicting data on Beta-Amyloid (16-24) oligomer toxicity be reconciled across experimental models?

Discrepancies arise from:

  • Model systems : Cell-free assays (e.g., SH-SY5Y viability) vs. transgenic mouse models (e.g., APP/PS1).
  • Oligomer preparation : Variations in incubation time or buffer composition yield heterogenous oligomer populations.
    Methodological solution : Standardize oligomer isolation using size-exclusion chromatography and characterize via atomic force microscopy (AFM) .

Q. What computational approaches enhance the interpretation of Beta-Amyloid (16-24) molecular dynamics?

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model residue-specific interactions (e.g., F19-F20 π-stacking).
  • Free-energy landscapes : Calculate transition states for aggregation using metadynamics.
    Validation : Cross-reference simulation data with NMR hydrogen-deuterium exchange (HDX) experiments .

Q. How do post-translational modifications (PTMs) of Beta-Amyloid (16-24) influence aggregation pathways?

PTMs like phosphorylation (e.g., S26) or oxidation (M35) alter aggregation kinetics:

  • Experimental design : Synthesize modified peptides and compare aggregation rates via stopped-flow fluorescence.
  • Data interpretation : Use Markov state models to identify PTM-induced shifts in fibril nucleation .

Data Integration and Reproducibility

Table 1 : Key residues in Beta-Amyloid (16-24) and their roles in aggregation.

ResiduePositionRole in AggregationExperimental Evidence
Lys (K)16Electrostatic steeringCD spectroscopy
Phe (F)19-20π-π stackingMD simulations
Glu (E)22Solubility modulationNMR titration

Table 2 : Advantages and limitations of aggregation assays.

MethodSensitivityThroughputArtefact Risk
ThT assayHighModerateDye binding
AFMUltra-highLowSurface bias
CD spectroscopyModerateHighBuffer interference

Methodological Best Practices

  • Documentation : Follow Beilstein Journal guidelines for experimental reproducibility, including raw data deposition and stepwise protocols .
  • Ethics : Disclose conflicts of interest in inhibitor studies and validate animal models per institutional review boards .
  • Cross-disciplinary collaboration : Combine biophysical assays (e.g., TEM) with clinical CSF biomarker data to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.